1-(Isoquinolin-1-yl)ethan-1-ol, with the chemical formula and CAS number 58794-04-0, is a compound that belongs to the isoquinoline family. This compound features an isoquinoline moiety attached to an ethanol group, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis.
This compound is classified as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon atom that is also bonded to another carbon atom (the isoquinoline). It can be sourced from both synthetic routes and natural product derivations, although its primary availability is through chemical synthesis.
1-(Isoquinolin-1-yl)ethan-1-ol can be synthesized through several methods:
The molecular structure of 1-(isoquinolin-1-yl)ethan-1-ol consists of an isoquinoline ring system fused with an ethyl alcohol functional group.
The compound exhibits chirality due to the presence of the asymmetric carbon in the ethanolic part, potentially leading to different stereoisomers .
1-(Isoquinolin-1-yl)ethan-1-ol undergoes various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Halides or amines | Basic conditions |
As a chelating ligand, 1-(isoquinolin-1-yl)ethan-1-ol can form stable complexes with metal ions through its nitrogen and oxygen atoms. This property allows it to play a significant role in various biochemical pathways, particularly in the controlled polymerization of cyclic esters. The efficacy of this action can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
The physical properties of 1-(isoquinolin-1-yl)ethan-1-ol include:
Chemical properties include:
Relevant data indicates that this compound has a significant potential for interactions due to its functional groups, which influence its reactivity in various chemical environments .
1-(Isoquinolin-1-yl)ethan-1-ol has diverse applications across several scientific fields:
Isoquinoline alkaloids constitute one of the most extensive and pharmacologically significant classes of plant-derived secondary metabolites, with historical records tracing their medicinal use back over four millennia. The isolation of morphine from Papaver somniferum in the early 19th century marked the first documented bioactive isoquinoline alkaloid and initiated systematic scientific exploration of nitrogen-containing natural products [1]. Throughout the 19th and 20th centuries, alkaloid research accelerated, leading to the characterization of structurally diverse subclasses including benzylisoquinolines (e.g., papaverine), aporphines, protoberberines (e.g., berberine), and protopines. These discoveries revealed the chemotaxonomic significance of isoquinoline alkaloids, predominantly distributed within primitive angiosperm families such as Papaveraceae, Ranunculaceae, Berberidaceae, and Fumariaceae [1] [5].
The biosynthetic origin of these compounds predominantly involves tyrosine or phenylalanine as amino acid precursors, with enzymatic transformations yielding complex heterocyclic architectures. Historically, this structural complexity presented formidable synthetic challenges, driving innovations in organic chemistry methodologies [5]. By the mid-20th century, isoquinoline alkaloids had transitioned from botanical curiosities to clinical therapeutics, exemplified by morphine (analgesic), codeine (antitussive), and berberine (antimicrobial). Recent decades have witnessed FDA approvals of synthetic derivatives including duvelisib (a phosphatidylinositol 3-kinase inhibitor for hematological malignancies) and tenapanor (for irritable bowel syndrome with constipation), underscoring the enduring pharmaceutical relevance of the isoquinoline scaffold [1] [4].
Table 1: Historically Significant Isoquinoline Alkaloids and Their Origins
Alkaloid | Natural Source | Year of Isolation | Primary Bioactivity |
---|---|---|---|
Morphine | Papaver somniferum | ~1805 | Analgesic |
Berberine | Berberis vulgaris | 1826 | Antimicrobial |
Papaverine | Papaver somniferum | 1848 | Vasodilator |
Salsolinol | Salsola collina | 1955 | Neuroactive |
1-(Isoquinolin-1-yl)ethan-1-ol represents a structurally nuanced derivative within the isoquinoline family, characterized by an ethanol moiety appended to the C1 position of the isoquinoline nucleus. This substitution imparts distinct electronic and steric properties compared to the parent heterocycle. The compound exemplifies a broader class of C1-functionalized isoquinolines where substituents modulate electron distribution across the π-conjugated system, thereby influencing reactivity, acidity/basicity (pKa of conjugate acid ≈ 5.16), and dipole moments [2] [8].
Functionally, the hydroxyl group enables participation in hydrogen bonding, enhancing solubility in protic solvents and potential interactions with biological targets. Additionally, it serves as a versatile synthetic handle for further transformations:
In transition-metal-catalyzed reactions, the nitrogen atom coordinates to Pd, Rh, or Ir catalysts, enabling regioselective functionalization. Recent methodologies leverage C-H activation at C3/C4 positions or nucleophilic addition to the imine-like nitrogen (N2), as demonstrated in Rh(III)-catalyzed annulations with internal alkynes [8] [2]. The compound’s synthetic versatility is further evidenced by its role in constructing polycyclic architectures via intramolecular cycloadditions, which are prevalent in natural product synthesis.
Table 2: Characteristic Reactivity Patterns of 1-(Isoquinolin-1-yl)ethan-1-ol
Reaction Type | Reagents/Conditions | Primary Product | Application |
---|---|---|---|
Oxidation | Pyridinium chlorochromate (PCC) | 1-Acetylisoquinoline | Ketone intermediates |
Nucleophilic Addition | Grignard reagents | Tertiary alcohols | C-C bond formation |
Transition Metal Coupling | Pd(0)/Rh(III) catalysts | C3-Aryl or C1-Alkyl derivatives | Biaryl synthesis |
Intramolecular Cyclization | Brønsted/Lewis acids | Fused tetrahydroisoquinolines | Alkaloid mimetics |
Contemporary research on isoquinoline derivatives converges on three principal domains: innovative synthetic methodologies, target-oriented pharmacological discovery, and biomolecular interactions. Synthetic advances emphasize atom-economical and enantioselective strategies, particularly transition-metal-catalyzed cascade reactions. For instance, palladium-mediated tandem allylation-amination enables single-step construction of 3-methylisoquinoline scaffolds from benzylamine precursors, while rhodium(III)-catalyzed C-H activation facilitates direct C1-alkylation or arylation under mild conditions [8] [1]. These methods address traditional limitations of the Pictet-Spengler and Bischler-Napieralski reactions, such as harsh acidic conditions and limited substrate scope.
Pharmacological investigations increasingly leverage high-throughput screening and computational approaches. Molecular docking studies against oncogenic G-quadruplex DNA structures (e.g., c-myc promoter) have identified isoquinoline derivatives like chelidonine as selective stabilizers, disrupting telomerase activity in cancer cells [3] [1]. Similarly, alkaloids such as bulbocapnine exhibit affinity for neurodegenerative disease targets, including monoamine oxidases and acetylcholinesterase. Nevertheless, significant knowledge gaps persist:
Table 3: Emerging Research Trends and Identified Knowledge Gaps
Research Domain | Current Trends | Critical Gaps |
---|---|---|
Synthetic Methodologies | Transition metal-catalyzed C-H functionalization; Asymmetric hydrogenation | Scalability of catalytic processes; Heterogeneous catalyst reuse |
Cancer Therapeutics | G-quadruplex stabilization; Topoisomerase inhibition | In vivo efficacy of C1-functionalized derivatives; Tumor selectivity |
Neuropharmacology | Monoamine oxidase inhibition; σ-Receptor modulation | Blood-brain barrier penetration kinetics; Chronic toxicity profiles |
Chemical Biology | Fluorescent probes for cellular imaging | Isoform-specific protein binding quantification |
Future research directions necessitate multidisciplinary collaboration to elucidate the therapeutic potential of 1-(isoquinolin-1-yl)ethan-1-ol derivatives. Priority areas include combinatorial derivatization at C1/C3 positions, mechanistic studies on telomeric DNA interactions, and development of isoquinoline-based chemical probes for real-time biomolecular tracking [1] [3] [8].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3